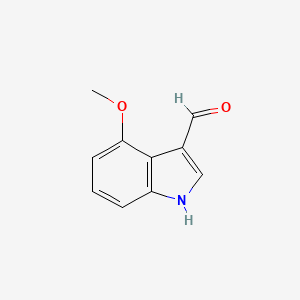

4-methoxy-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVCEQRAPMIJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238250 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-97-7 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and its application in the development of bioactive compounds. Particular focus is given to its role as a precursor and the antioxidant properties associated with indole derivatives. Visualizations of key chemical processes are provided to facilitate a deeper understanding of its synthesis and reactivity.

Chemical and Physical Properties

This compound is a substituted indole derivative characterized by a methoxy group at the 4-position and a formyl group at the 3-position of the indole ring.[1] These functional groups impart specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90734-97-7 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [2][3][4] |

| Molecular Weight | 175.18 g/mol | [2][3][4] |

| Melting Point | 162-163 °C | [2][3] |

| Boiling Point | 375.2 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.273 g/cm³ (Predicted) | [2][3] |

| Appearance | Light yellow to brown solid | [3] |

| InChI Key | GDVCEQRAPMIJBG-UHFFFAOYSA-N | [2][4] |

| SMILES | COc1cccc2[nH]cc(C=O)c12 | [4] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][7]

Synthesis of 4-methoxy-1H-indole (Precursor)

A potential synthetic route to the precursor, 4-methoxy-1H-indole, involves a multi-step process starting from 1-methoxy-2-methyl-3-nitrobenzene.[3]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine [3]

-

Dissolve 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF.

-

Add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.

-

Reflux the mixture for 3 hours.

-

Concentrate the mixture to half its volume under vacuum.

-

Pour the remaining mixture into an ether/water mixture and extract with ether.

-

Wash the organic phase with a saturated NaCl solution and dry over MgSO₄.

-

Evaporate the solvent under vacuum to yield the product.

Step 2: Synthesis of 4-Methoxy-1H-indole [3]

-

Activate zinc powder by stirring 150 ml in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.

-

Dissolve 10 g of the product from Step 1 in 46 ml of acetic acid.

-

Add 31.6 g of the activated zinc portionwise, maintaining the temperature between 20 and 30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes and then filter.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.

-

Evaporate the solvent under vacuum.

-

Purify the residue by chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient.

Vilsmeier-Haack Formylation of 4-methoxy-1H-indole

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of indoles, adapted for 4-methoxy-1H-indole.[5][8]

Materials:

-

4-methoxy-1H-indole

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice-salt bath

-

Crushed ice

-

Sodium hydroxide (NaOH) solution

-

Round-bottomed flask, mechanical stirrer, dropping funnel, thermometer

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place the required molar equivalent of freshly distilled DMF.

-

Cool the flask in an ice-salt bath.

-

Slowly add one molar equivalent of freshly distilled POCl₃ to the DMF with stirring over a period of 30 minutes to form the Vilsmeier reagent.

-

Prepare a solution of one molar equivalent of 4-methoxy-1H-indole in DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, allow the mixture to warm to 35°C and stir for approximately 1-2 hours until the reaction is complete (monitoring by TLC is recommended).

-

Quench the reaction by carefully adding crushed ice to the reaction paste with vigorous stirring.

-

Neutralize the resulting solution by the dropwise addition of a concentrated NaOH solution until the mixture is basic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water, and air-dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualization of Synthetic Pathways

To better illustrate the chemical processes, the following diagrams represent the synthesis workflow and the reaction mechanism.

Caption: A logical diagram illustrating the key stages in the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism, showing the formation of the Vilsmeier reagent and its subsequent reaction with the indole nucleus.

Applications in Drug Development and Research

Indole-3-carboxaldehyde and its derivatives are crucial precursors for a wide range of biologically active compounds, including indole alkaloids.[9][10] The aldehyde functional group is highly versatile and can readily undergo various chemical transformations such as condensation, oxidation, reduction, and the formation of Schiff bases.[1][10] This reactivity allows for the construction of diverse molecular scaffolds.

Derivatives of indole-3-carboxaldehyde have been investigated for a multitude of therapeutic applications, including:

-

Anticancer agents [11]

-

Anti-inflammatory agents [11]

-

Antimicrobial and Antifungal agents [10]

-

Antioxidants [12]

-

Antiviral compounds [10]

The methoxy group at the 4-position of this compound can influence the electronic properties and bioavailability of the final compounds, making it a valuable starting material for tuning the pharmacological profile of new drug candidates.

Biological Activity: Antioxidant Properties

Indole derivatives are recognized for their antioxidant potential.[12][13] This activity is often attributed to the ability of the indole nucleus, particularly the N-H group, to donate a hydrogen atom and stabilize free radicals through resonance.[13] The presence of electron-donating groups, such as a methoxy group, can further enhance this antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[2][4][14]

Materials:

-

This compound or its derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Positive control (e.g., Ascorbic acid, BHA, or Trolox)[14]

-

UV/Vis spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[4][14]

-

Preparation of Test Samples: Dissolve the test compound (e.g., this compound derivative) and the positive control in the same solvent to create stock solutions. From these, prepare a series of dilutions to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[14]

-

Reaction: In a set of test tubes or a 96-well plate, add 2 ml of each sample dilution. Then, add 2 ml of the DPPH solution to each tube/well and shake vigorously.[4]

-

Incubation: Incubate the mixtures in the dark at room temperature (or 37°C) for 30 minutes.[4]

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. Use the solvent as a blank for the instrument.[4][14] A control sample containing only the solvent and the DPPH solution should also be measured.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[14]

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value. A lower IC₅₀ value indicates a higher antioxidant activity.[14]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity, primarily through the Vilsmeier-Haack reaction, establish it as a valuable intermediate for synthesizing a diverse array of complex molecules. The demonstrated potential for its derivatives to exhibit a range of biological activities, including antioxidant effects, underscores its importance in the ongoing search for novel therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important indole derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-methoxy-1H-indole-3-carbaldehyde: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-1H-indole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a methoxy group at the 4-position and a carbaldehyde at the 3-position, provides a unique platform for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characterization, synthesis, and known biological activities of this compound, with a focus on its potential as a modulator of key cellular signaling pathways. Detailed experimental protocols and structured data are presented to facilitate further research and application in drug development.

Molecular Structure and Properties

This compound possesses a planar indole bicyclic system with a methoxy (-OCH3) group attached to the C4 position of the benzene ring and a formyl (-CHO) group at the C3 position of the pyrrole ring. This substitution pattern influences the electronic properties and reactivity of the molecule.

| Property | Value | Reference |

| Chemical Formula | C10H9NO2 | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 90734-97-7 | [2] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | [2] |

| SMILES | COc1cccc2[nH]cc(C=O)c12 | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

2.1. NMR Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.45 | s | CHO | ||

| 7.87 | s | H-2 | ||

| 7.23 | t | 8.1 | H-6 | |

| 7.03 | d | 8.2 | H-5 or H-7 | |

| 6.73 | d | 7.9 | H-5 or H-7 | |

| 3.95 | s | OCH₃ |

Note: The assignment of H-5 and H-7 may be interchangeable without further 2D NMR analysis. Data is for the related N-ethyl derivative, which is expected to have a very similar aromatic region proton spectrum to the N-H compound in a non-polar solvent like CDCl3.[4]

| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) | |

| ~154 | C-4 | |

| ~139 | C-7a | |

| ~138 | C-2 | |

| ~123 | C-3a | |

| ~120 | C-6 | |

| ~118 | C-3 | |

| ~105 | C-5 | |

| ~103 | C-7 | |

| ~55 | OCH₃ |

2.2. Mass Spectrometry

| Technique | m/z | Interpretation |

| ESI-MS | 176.06 [M+H]⁺ | Molecular Ion |

2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3100 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch (Methoxy) |

| ~1650 | C=O Stretch (Aldehyde) |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1250 | C-O Stretch (Methoxy) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, such as 4-methoxyindole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating methoxy group at the C4 position activates the indole ring, facilitating electrophilic substitution at the C3 position.

3.1. Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of indoles.[5][6][7]

Materials:

-

4-methoxyindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Crushed ice

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will be observed as the solution becomes viscous and may change color. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Formylation Reaction: Dissolve 4-methoxyindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a cold NaOH solution to pH 8-9. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir the mixture vigorously for 30 minutes. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.2. Synthesis Workflow

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde derivatives are known to possess a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[8] While specific studies on this compound are limited, research on closely related methoxy-substituted indoles and indole-3-carbinol (I3C) provides strong evidence for their potential to modulate key cellular signaling pathways involved in cancer progression. The primary hypothesized mechanisms of action include antioxidant activity and the induction of apoptosis through the modulation of the PI3K/Akt and NF-κB signaling pathways.

4.1. Antioxidant Mechanism

The indole nucleus is an excellent electron donor, and the presence of the methoxy group at the C4 position further enhances its electron-donating capacity. This property allows this compound to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress, which is a key factor in the initiation and progression of many diseases, including cancer.

4.2. Modulation of PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of cancer. Indole derivatives, such as indole-3-carbinol, have been shown to inhibit these pathways, leading to the induction of apoptosis in cancer cells.[9][10][11] It is hypothesized that this compound may exert its anticancer effects through a similar mechanism. Inhibition of Akt phosphorylation prevents the subsequent activation of NF-κB, leading to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins, ultimately triggering programmed cell death.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and its promising, albeit not yet fully elucidated, biological activities make it an attractive target for further investigation. The hypothesized mechanisms of action, including potent antioxidant effects and the modulation of key cancer-related signaling pathways such as PI3K/Akt and NF-κB, warrant more in-depth studies to validate its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, aiming to facilitate and inspire future research in this exciting area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 4-Methoxy-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the available spectral data, a robust experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a visualization of the reaction mechanism.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| ~12.1 (broad s) | Singlet (broad) | DMSO-d₆ | NH |

| ~10.0 (s) | Singlet | DMSO-d₆ | CHO |

| ~8.1 (s) | Singlet | DMSO-d₆ | H-2 |

| ~7.2 (t) | Triplet | DMSO-d₆ | H-6 |

| ~7.0 (d) | Doublet | DMSO-d₆ | H-7 |

| ~6.6 (d) | Doublet | DMSO-d₆ | H-5 |

| ~3.9 (s) | Singlet | DMSO-d₆ | OCH₃ |

Note: The assignments are based on typical chemical shifts for indole derivatives and data available from ChemicalBook.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment (for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde) |

| 186.5 | C=O |

| 154.4 | C-4 |

| 139.2 | C-7a |

| 132.3 | C-2 |

| 123.0 | C-3a |

| 119.3 | C-6 |

| 116.4 | C-5 |

| 105.0 | C-3 |

| 67.5 | C-7 |

| 55.7 | OCH₃ |

Infrared (IR) Spectroscopy

Specific IR data for this compound is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde shows the following key peaks.[1]

| Wavenumber (cm⁻¹) | Assignment (for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde) |

| 3214 | N-H stretch |

| 2924 | C-H stretch (aromatic/aliphatic) |

| 1648 | C=O stretch (aldehyde) |

| 1517 | C=C stretch (aromatic) |

| 1273 | C-O stretch (methoxy) |

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported, confirming its molecular weight.

| m/z | Relative Intensity | Assignment |

| 175 | M⁺ | Molecular Ion |

Note: Data obtained from a GC-MS spectrum available on SpectraBase.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 4-methoxyindole. The following protocol is adapted from a well-established procedure for the formylation of indole.

Materials:

-

4-Methoxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Formylation Reaction: Dissolve 4-methoxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until basic. The product may precipitate out of the solution. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the mechanism for the formylation of 4-methoxyindole to produce this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-methoxyindole.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-1H-indole-3-carbaldehyde. This document includes a detailed analysis of the proton signals, a summary of the quantitative NMR data, a standard experimental protocol for sample analysis, and a logical diagram illustrating the proton connectivity. This guide is intended to assist researchers in the structural elucidation and characterization of this and similar indole-containing compounds.

1H NMR Spectral Data

Table 1: 1H NMR Data for this compound (in CDCl3)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~ 8.1 - 8.3 (broad s) | Broad Singlet | - | 1H |

| H2 (C2-H) | 7.87 | Singlet | - | 1H |

| H5 (C5-H) | 7.03 | Doublet | 8.2 | 1H |

| H6 (C6-H) | 7.23 | Triplet | 8.1 | 1H |

| H7 (C7-H) | 6.73 | Doublet | 7.9 | 1H |

| CHO (Aldehyde) | 10.45 | Singlet | - | 1H |

| OCH3 (Methoxy) | 3.95 | Singlet | - | 3H |

Note: The chemical shift for the N-H proton is an estimation based on typical values for indole derivatives and can vary depending on solvent and concentration.

Experimental Protocol

The following is a general protocol for the acquisition of a 1H NMR spectrum of an organic compound like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d6) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, well-resolved peaks. This can be done manually or automatically.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a 1D 1H NMR spectrum.

-

Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

-

Spectral Width: The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm for most organic compounds).

-

Acquisition Time: A typical acquisition time is 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Structural Elucidation and Signal Assignment

The assignment of the proton signals in the 1H NMR spectrum of this compound is based on established chemical shift ranges, multiplicity patterns, and coupling constants.

Figure 1. A diagram illustrating the through-bond coupling relationships between adjacent aromatic protons (H5, H6, and H7) in this compound.

-

Aldehyde Proton (CHO): The most downfield signal at 10.45 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group. It appears as a singlet as it has no adjacent protons to couple with.

-

Indole N-H Proton (H1): The indole N-H proton typically appears as a broad singlet in the region of 8.1-8.3 ppm. Its chemical shift is sensitive to solvent and concentration.

-

Indole C2-H Proton (H2): The proton at the C2 position of the indole ring is adjacent to the nitrogen atom and the C3-substituent. It appears as a singlet at 7.87 ppm.

-

Aromatic Protons (H5, H6, H7): The three adjacent protons on the benzene ring form a coupled spin system.

-

H6: This proton is coupled to both H5 and H7, resulting in a triplet at 7.23 ppm with a coupling constant of approximately 8.1 Hz.

-

H5: This proton is coupled to H6, appearing as a doublet at 7.03 ppm with a coupling constant of 8.2 Hz.

-

H7: This proton is coupled to H6, appearing as a doublet at 6.73 ppm with a coupling constant of 7.9 Hz.

-

-

Methoxy Protons (OCH3): The three protons of the methoxy group are equivalent and do not couple with any other protons, thus they appear as a sharp singlet at 3.95 ppm.

This comprehensive guide provides the necessary information for the identification and characterization of this compound using 1H NMR spectroscopy. The provided data and protocols can be adapted for the analysis of other related indole derivatives.

The Indole Nucleus Under the Lens: An In-Depth Technical Guide to 13C NMR Analysis of Substituted Indole Derivatives

For researchers, scientists, and professionals in drug development, the substituted indole scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. A profound understanding of the structure-activity relationships of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful analytical technique for their detailed structural elucidation. This technical guide provides a comprehensive overview of the 13C NMR analysis of substituted indole derivatives, encompassing experimental protocols, data interpretation, and the visualization of relevant biological pathways.

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. The precise characterization of substituted indoles is crucial for understanding their chemical properties and biological functions. 13C NMR spectroscopy provides invaluable information on the carbon framework of these molecules, revealing subtle electronic and steric effects of various substituents.

Key Applications in Drug Development

Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases. Their mechanisms of action often involve interaction with specific biological targets, such as enzymes and receptors. 13C NMR plays a critical role in the development of these drugs by:

-

Confirming molecular structure: Unambiguously verifying the successful synthesis of a target indole derivative.

-

Elucidating substitution patterns: Determining the precise location of substituents on the indole ring.

-

Assessing electronic effects: Understanding how different functional groups influence the electron distribution within the indole nucleus, which can impact binding affinity and reactivity.

-

Investigating conformational properties: Providing insights into the three-dimensional structure of larger, more complex indole-containing molecules.

Experimental Protocols for 13C NMR Analysis

Obtaining high-quality 13C NMR spectra requires meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation

A standard protocol for preparing a high-quality NMR sample of a substituted indole derivative is as follows:

-

Sample Weighing: Accurately weigh 20–50 mg of the indole derivative.[1] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl3) is a common choice for many nonpolar organic compounds, while dimethyl sulfoxide-d6 (DMSO-d6) is used for more polar derivatives.[1]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in complete dissolution.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is between 4.0 and 5.0 cm.[1]

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents can be added.[1]

-

Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent like ethanol to remove any contaminants.[1] Cap the tube securely to prevent solvent evaporation.[1]

Data Acquisition

The following are typical parameters for a proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) is commonly used.

-

Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.[2]

-

Relaxation Delay (D1): A delay of 2 seconds is often sufficient.[2]

-

Number of Scans (NS): Depending on the sample concentration, 256 to 1024 scans or more may be required due to the low natural abundance of the 13C isotope.[2]

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation with an exponential line broadening of 1-2 Hz. The spectrum is then phased and baseline corrected.[2] Chemical shifts are referenced to the solvent signal (e.g., CDCl3 at δ 77.16 ppm) or the internal standard.[2]

Data Presentation: 13C NMR Chemical Shifts of Substituted Indoles

The chemical shifts of the carbon atoms in the indole ring are sensitive to the nature and position of substituents. The following tables summarize the 13C NMR chemical shifts for indole and some representative substituted derivatives in CDCl3.

| Carbon | Indole | 5-Nitroindole | 5-Methoxyindole | N-Methylindole |

| C-2 | 124.5 | 126.1 | 125.1 | 128.8 |

| C-3 | 102.1 | 102.8 | 102.5 | 101.1 |

| C-3a | 127.8 | 129.5 | 131.0 | 128.6 |

| C-4 | 120.8 | 119.2 | 111.9 | 121.1 |

| C-5 | 121.9 | 141.7 | 154.2 | 121.5 |

| C-6 | 119.8 | 117.8 | 112.5 | 120.1 |

| C-7 | 111.1 | 111.5 | 100.2 | 109.4 |

| C-7a | 135.7 | 138.1 | 131.5 | 136.6 |

| Subst. | - | - | 55.9 (-OCH3) | 32.7 (-CH3) |

Note: Chemical shifts are in ppm relative to TMS. Data compiled from various sources.

Mandatory Visualizations

Experimental Workflow

The general workflow for the 13C NMR analysis of substituted indole derivatives can be visualized as a clear, sequential process.

Signaling Pathway in Drug Development

Many indole derivatives exert their therapeutic effects by modulating key signaling pathways implicated in disease. For instance, in cancer, indole-based compounds have been shown to inhibit protein kinases, which are crucial for cell growth and survival. The PI3K/Akt signaling pathway is a prominent example.

This guide serves as a foundational resource for the application of 13C NMR in the characterization of substituted indole derivatives. By employing rigorous experimental techniques and a thorough understanding of spectral data, researchers can accelerate the discovery and development of novel indole-based therapeutics.

References

The Definitive Guide to the Mass Spectrometry of Methoxy-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of methoxy-substituted indoles. These compounds are of significant interest in neuroscience, pharmacology, and clinical diagnostics due to their roles as neurotransmitters, hormones, and psychoactive substances. This document details the core principles of their mass spectrometric behavior, provides detailed experimental protocols, and presents quantitative data to aid in their identification and quantification.

Introduction to Methoxy-Substituted Indoles and their Mass Spectrometric Analysis

Methoxy-substituted indoles are a class of organic molecules characterized by an indole core with one or more methoxy groups attached to the bicyclic structure. Prominent examples include the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin (5-hydroxytryptamine), along with their numerous metabolites and synthetic analogs.

Mass spectrometry is a powerful analytical technique for the study of these compounds, offering high sensitivity and specificity for their detection and structural elucidation.[1] The choice of ionization technique and mass analyzer is critical and depends on the specific analytical goal, whether it be quantitative analysis, metabolite identification, or structural characterization of novel synthetic indoles.

Ionization Techniques and Fragmentation Patterns

The mass spectrometric behavior of methoxy-substituted indoles is highly dependent on the ionization method employed. Electron ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint for structural identification. In contrast, "soft" ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) produce less fragmentation and are ideal for determining the molecular weight and for quantitative studies using tandem mass spectrometry (MS/MS).

Electron Ionization (EI)

Under electron ionization, methoxy-substituted indoles undergo characteristic fragmentation pathways. The molecular ion (M+) is typically observed, and its fragmentation provides valuable structural information.

Common Fragmentation Pathways:

-

Loss of a methyl radical (CH3) : A prominent fragment results from the cleavage of the methoxy group, leading to a [M-15]+ ion.

-

Loss of formaldehyde (CH2O) : Rearrangement and cleavage can lead to the loss of formaldehyde, resulting in a [M-30]+ ion.

-

Cleavage of side chains : For N-substituted indoles, cleavage of the side chain is a major fragmentation route. For instance, in melatonin, cleavage between the carbonyl group and the amide nitrogen is observed.

-

Retro-Diels-Alder (RDA) reaction : The indole nucleus can undergo a retro-Diels-Alder reaction, leading to characteristic fragments.

Quantitative Data for Selected Methoxyindoles (EI-MS)

| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Relative Intensities |

| 5-Methoxyindole | 147.17 | 147 (M+, 100%), 132 (80%), 104 (40%), 77 (30%)[2] |

| 6-Methoxyindole | 147.17 | 147 (M+, 100%), 132 (75%), 104 (35%), 77 (25%)[3][4][5][6] |

| Melatonin | 232.28 | 173 (100%), 132 (30%), 232 (M+, 20%) |

Chemical Ionization (CI)

Chemical ionization is a softer ionization technique that results in less fragmentation compared to EI. Protonated molecules [M+H]+ are typically the most abundant ions. This technique is particularly useful for confirming the molecular weight of an analyte.

Electrospray Ionization (ESI)

Electrospray ionization is the most common ionization technique for liquid chromatography-mass spectrometry (LC-MS) analysis. It is a very soft ionization method that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. ESI is highly suitable for the quantitative analysis of methoxy-substituted indoles in complex biological matrices.[7][8]

In tandem mass spectrometry (MS/MS) with ESI, the protonated molecule is selected and fragmented by collision-induced dissociation (CID). For serotonin, the protonated molecule at m/z 177 fragments to produce characteristic product ions at m/z 160 and 132.[7]

Experimental Protocols

Accurate and reproducible analysis of methoxy-substituted indoles by mass spectrometry requires carefully optimized experimental protocols.

Sample Preparation

The preparation of samples is a critical step to ensure high-quality data. The specific protocol will vary depending on the sample matrix (e.g., plasma, urine, tissue homogenate).

General Protocol for Biological Fluids:

-

Protein Precipitation : For plasma or serum samples, proteins must be removed. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by centrifugation.[9]

-

Solid-Phase Extraction (SPE) : For cleaner samples and to concentrate the analytes, solid-phase extraction is often employed. A cation exchange SPE cartridge can be effective for capturing indoles.[7]

-

Solvent Evaporation and Reconstitution : The eluate from the SPE is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the chromatographic system.[10][11][12][13][14]

Derivatization for GC-MS

For analysis by gas chromatography-mass spectrometry (GC-MS), the volatility of many methoxy-substituted indoles needs to be increased through derivatization. Silylation is a common method.[15][16]

Silylation Protocol:

-

Dry the sample extract completely under nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.[17]

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

The derivatized sample is then ready for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injector : Splitless injection at 250°C.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[15]

-

Oven Program : Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer : EI mode at 70 eV. Scan range of m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography : Reversed-phase chromatography is commonly used.

-

Column : A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.[18]

-

Mobile Phase B : 0.1% formic acid in acetonitrile.[18]

-

Gradient : A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate : 0.3 mL/min.[18]

-

Mass Spectrometer : ESI in positive ion mode.

-

Detection : Multiple Reaction Monitoring (MRM) for quantitative analysis. For serotonin, the transition m/z 177 -> 160 is often monitored.[7]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound.[19][20][21][22][23] This is invaluable for identifying novel metabolites or synthetic indole derivatives. HRMS instruments like Orbitrap and TOF analyzers can achieve mass accuracies of less than 5 ppm.

Signaling Pathways and Biological Context

The mass spectrometric analysis of methoxy-substituted indoles is often performed to understand their role in biological systems.

Serotonin Metabolism

Serotonin is metabolized to 5-hydroxyindoleacetic acid (5-HIAA). The ratio of these compounds can be indicative of certain physiological states. LC-MS/MS is a key technique for quantifying these metabolites in biological samples to study neurotransmitter turnover.[8][18]

References

- 1. A New Method for Identifying Neurotransmitters and Their Metabolites [thermofisher.com]

- 2. mzCloud – 5 Methoxyindole [mzcloud.org]

- 3. 1H-Indole, 6-methoxy- [webbook.nist.gov]

- 4. 1H-Indole, 6-methoxy- [webbook.nist.gov]

- 5. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-methoxyindole (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 7. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]

- 9. Measurement of serotonin in platelet depleted plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of serotonin metabolites in urine sample by liquid chromatography–mass spectrometry as biomarkers of recent alcohol intake: Implication for aircraft accident investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. longdom.org [longdom.org]

- 23. chromatographyonline.com [chromatographyonline.com]

The Enigmatic Presence of 4-methoxy-1H-indole-3-carbaldehyde in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-1H-indole-3-carbaldehyde is a naturally occurring indole alkaloid that has been reported in select plant species, primarily within the Brassicaceae family. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and methodologies for its study. While quantitative data for this specific aldehyde remains limited in publicly accessible literature, this document consolidates available information on its metabolic precursors and related compounds to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery. The role of its parent compounds in plant defense mechanisms suggests potential bioactive properties worthy of further investigation.

Natural Occurrence

The presence of this compound in the plant kingdom is not widespread and appears to be concentrated in the Brassicaceae family. It has been detected in economically important vegetables such as various cultivars of Brassica oleracea (including broccoli) and the model organism Arabidopsis thaliana. However, it is important to note that while its presence has been confirmed, detailed quantitative analyses of its concentration in different plant tissues are not extensively documented in current scientific literature.

Biosynthesis

The formation of this compound is intrinsically linked to the metabolism of indole glucosinolates, a class of secondary metabolites characteristic of the Brassicaceae. The direct biosynthetic pathway to the aldehyde is not fully elucidated, but it is understood to be a breakdown product of its precursor, 4-methoxy-indole-3-ylmethyl glucosinolate (4MOI3M).

The biosynthesis of 4MOI3M in Arabidopsis thaliana is a multi-step process originating from the amino acid tryptophan. A critical step in this pathway is the 4-hydroxylation of the precursor indol-3-ylmethyl glucosinolate (I3M). This reaction is catalyzed by the cytochrome P450 monooxygenase, CYP81F2. This enzyme converts I3M to 4-hydroxy-indol-3-yl-methyl glucosinolate (4OHI3M), which is then methylated to form 4MOI3M. This pathway is a key part of the plant's defense mechanism against pathogens and herbivores.[1][2]

Upon tissue damage, myrosinase enzymes hydrolyze 4MOI3M, leading to the formation of unstable intermediates that can rearrange to form various breakdown products, including this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound in plant tissues is scarce. Research has predominantly focused on the quantification of its glucosinolate precursors. The concentration of these precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. For instance, in Arabidopsis thaliana, 4-methoxyindol-3-yl-methyl glucosinolate is found to be abundant in the roots.[3]

| Plant Species | Compound | Tissue | Concentration (nmol/g fresh weight) | Reference |

| Arabidopsis thaliana (Col-0) | 4-methoxyindol-3-ylmethyl-glucosinolate | Rosette Leaves | ~1.5 | [3] |

| Arabidopsis thaliana (Col-0) | 4-methoxyindol-3-ylmethyl-glucosinolate | Roots | Abundant (relative to leaves) | [3] |

Note: The table presents data for the precursor compound due to the lack of available quantitative data for this compound.

Experimental Protocols

A definitive, standardized protocol for the extraction and quantification of this compound from plant material has not been widely published. However, based on methodologies for related indole alkaloids and glucosinolate breakdown products, a general workflow can be proposed.

General Extraction and Analysis Workflow

Detailed Methodological Considerations

4.2.1. Extraction

-

Solvent System: A common approach for the extraction of indole alkaloids and glucosinolate breakdown products involves the use of a methanol/water mixture (e.g., 70-80% methanol) to deactivate myrosinase activity and efficiently extract the compounds.[4] Alternatively, for less polar compounds, ethyl acetate can be employed.

-

Procedure:

-

Homogenize fresh or freeze-dried plant material to a fine powder.

-

Add the extraction solvent at a specified ratio (e.g., 10:1 solvent volume to tissue weight).

-

Vortex or sonicate the mixture for a defined period to ensure thorough extraction.

-

Centrifuge the mixture to pellet solid debris.

-

Collect the supernatant for further processing.

-

4.2.2. Purification (Optional)

-

For complex matrices, a Solid Phase Extraction (SPE) step can be beneficial to remove interfering compounds and concentrate the analyte of interest. A C18 cartridge is often suitable for the cleanup of indole-containing extracts.

4.2.3. Analysis and Quantification

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound.[5][6]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of indole alkaloids.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for indole alkaloids.

-

Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, with at least two specific precursor-product ion transitions for the analyte and the internal standard to ensure accuracy.

-

-

Quantification: Absolute quantification should be performed using a calibration curve prepared with a certified reference standard of this compound. An appropriate internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and variations in extraction efficiency.

Future Perspectives

The study of this compound is an emerging area with significant potential. Its origin from the plant's chemical defense system suggests that it may possess interesting bioactivities. Future research should focus on:

-

Wider Screening: A broader survey of plant species, particularly within the Brassicales order, to identify other natural sources of this compound.

-

Quantitative Studies: Development and application of validated analytical methods to accurately quantify its concentration in various plant tissues and under different physiological and environmental conditions.

-

Bioactivity Profiling: In-depth investigation of its pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and cytotoxic activities.

-

Biosynthetic Elucidation: Further clarification of the enzymatic steps leading from 4-methoxy-indole-3-ylmethyl glucosinolate to the formation of the aldehyde.

Conclusion

This compound represents a structurally interesting indole alkaloid with a confirmed but underexplored presence in the plant kingdom. While significant progress has been made in understanding the biosynthesis of its glucosinolate precursors in model organisms like Arabidopsis thaliana, a considerable knowledge gap remains concerning its quantitative distribution and biological function. The methodologies and information presented in this guide are intended to provide a solid foundation for researchers to further investigate this intriguing plant metabolite and unlock its potential applications in science and medicine.

References

- 1. The Gene Controlling the Indole Glucosinolate Modifier1 Quantitative Trait Locus Alters Indole Glucosinolate Structures and Aphid Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

The Role of 4-Methoxy-1H-indole-3-carbaldehyde in Plant Defense Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plants have evolved sophisticated chemical defense systems to protect themselves from a myriad of pathogens. Among the arsenal of defensive compounds, indole-derived phytoalexins play a crucial role, particularly in the Brassicaceae family. This technical guide provides an in-depth examination of 4-methoxy-1H-indole-3-carbaldehyde, a specialized indolic phytoalexin, and its role in plant defense mechanisms. We will explore its biosynthesis, the signaling pathways that regulate its production, quantitative data on its accumulation during defense responses, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers in plant science and drug development seeking to understand and leverage this important class of molecules.

Introduction to Indolic Phytoalexins in Plant Defense

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo by plants in response to pathogen attack or abiotic stress.[1] In the model plant Arabidopsis thaliana and other cruciferous plants, a significant portion of the phytoalexin response is mediated by compounds derived from the amino acid tryptophan.[2] These indolic phytoalexins, including the well-studied camalexin and derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), are critical for resistance against a broad spectrum of fungal and bacterial pathogens.[2][3] this compound is a methoxylated derivative of ICHO that is thought to possess specialized functions in these defense responses.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked with the central pathway for indolic secondary metabolites, sharing early steps with the biosynthesis of camalexin and indole glucosinolates. The pathway originates from tryptophan.

Key Biosynthetic Steps:

-

Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of tryptophan to IAOx, catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[4][5] This is a critical branch point for various indolic compounds.

-

IAOx to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN by another cytochrome P450, CYP71A13, and its homolog CYP71A12.[6]

-

IAN to Indole-3-carbaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 plays a crucial role in converting IAN to ICHO, releasing cyanide in the process.[2][7]

-

Oxidation to Indole-3-carboxylic acid (ICOOH): Arabidopsis Aldehyde Oxidase 1 (AAO1) is responsible for the oxidation of ICHO to ICOOH.[2][7]

-

Hydroxylation and Methoxylation: The formation of this compound requires a hydroxylation step at the 4-position of the indole ring, followed by a methylation reaction. While the specific enzymes for these steps in the context of ICHO are not fully elucidated, it is known that 4-methoxy-indol-3-ylmethylglucosinolate (4-methoxy-IMG) biosynthesis is stimulated upon microbial attack, and its degradation products contribute to antifungal resistance.[3] This suggests the presence of pathogen-inducible hydroxylases and methyltransferases that can act on indole rings.

Signaling Pathways and Regulation

The production of this compound is tightly regulated and integrated into the broader plant defense signaling network. Its biosynthesis is induced upon pathogen recognition, which triggers a cascade of downstream signaling events.

Key Regulatory Aspects:

-

Co-regulation with Camalexin: The biosynthetic genes for ICHO and ICOOH derivatives, such as CYP71B6 and AAO1, are transcriptionally co-expressed with camalexin biosynthetic genes like CYP71A13 and PAD3 (CYP71B15).[2][7] This suggests that they are controlled by a common set of transcription factors.

-

Role of Transcription Factors: Transcription factors such as WRKY33 and MYB51 are known master regulators of indolic phytoalexin biosynthesis in response to pathogen-associated molecular patterns (PAMPs) and pathogen effectors.[8] These transcription factors likely bind to the promoter regions of the ICHO biosynthetic genes to activate their expression.

-

Phytohormone Signaling: The salicylic acid (SA) and jasmonic acid (JA) signaling pathways are central to plant defense. While camalexin induction is often associated with the JA pathway, there is significant crosstalk between these hormonal pathways. The specific hormonal regulation of 4-methoxy-ICHO production is an area of active research.

References

- 1. Antiproliferative Effect of Indole Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. The Formation of a Camalexin Biosynthetic Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assigning Gene Function in Biosynthetic Pathways: Camalexin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism by WRKY and MYB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Indoles

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, with indoles being particularly reactive substrates. This reaction provides a direct route to indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of a wide array of biologically active compounds, natural products, and pharmaceuticals. This guide offers a comprehensive overview of the Vilsmeier-Haack formylation of indoles, detailing the reaction mechanism, providing experimental protocols, and summarizing quantitative data for various indole derivatives.

Reaction Mechanism and Principles

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution of the indole ring.

1.1. Formation of the Vilsmeier Reagent:

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][2]

1.2. Electrophilic Aromatic Substitution:

The electron-rich indole nucleus then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the high electron density at the C3 position of the indole ring, the attack predominantly occurs at this site, leading to a high degree of regioselectivity.[3]

1.3. Hydrolysis:

The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final indole-3-carboxaldehyde.[1][2]

The overall mechanism can be visualized as follows:

Experimental Protocols

Below are detailed experimental protocols for the Vilsmeier-Haack formylation of indole. These protocols are provided for informational purposes and should be adapted and optimized based on the specific indole substrate and laboratory conditions.

2.1. General Procedure for the Synthesis of Indole-3-carboxaldehyde

This procedure is a representative example of the Vilsmeier-Haack formylation of unsubstituted indole.

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 5 °C.[4] After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction with Indole: Dissolve indole in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85 °C and maintain it for 5-8 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.[1] Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline. This step is exothermic and should be performed with caution. The product, indole-3-carboxaldehyde, will often precipitate as a solid.[5]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1] If no solid precipitates, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

A general workflow for this experimental procedure is depicted below:

Data Presentation: Vilsmeier-Haack Formylation of Substituted Indoles

The Vilsmeier-Haack reaction is applicable to a wide range of substituted indoles. The nature and position of the substituent can influence the reaction conditions and the yield of the formylated product. The following table summarizes the reaction conditions and yields for the formylation of various indole derivatives.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |

| 2-Methylindole (Skatole) | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | [5] |

| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 | [5] |

| 7-Fluoroindole | POCl₃, DMF | 0 to 85 | 5 | 92 | [5] |

| 5-Chloroindole | POCl₃, DMF | 0 to 90 | 7 | 86 | [5] |

| 5-Methoxyindole | POCl₃, DMF | 0 to 90 | 7 | 90 | [5] |

| Methyl 6-methyl-1H-indole-2-carboxylate | POCl₃, DMF | Not specified | Not specified | 79 | [6] |

| Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate | POCl₃, DMF | Not specified | Not specified | 83 | [6] |

Note on Regioselectivity: For most substituted indoles, formylation occurs at the C3 position. However, if the C3 position is blocked, formylation can occur at other positions, such as the N1 position (N-formylation) or the C2 position, as seen with 2-methylindole.

Scope and Limitations

The Vilsmeier-Haack reaction is a highly effective method for the formylation of indoles, particularly those with electron-donating groups. However, the reaction can be sensitive to certain functional groups. Strongly electron-withdrawing groups on the indole ring can deactivate the system towards electrophilic attack, leading to lower yields or requiring harsher reaction conditions. In some cases, side reactions such as the formation of bis(indolyl)methanes can occur. Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to mitigate the use of stoichiometric amounts of phosphorus oxychloride.[6][7]

Conclusion

The Vilsmeier-Haack formylation of indoles remains a cornerstone of synthetic organic chemistry for the preparation of indole-3-carboxaldehydes. Its reliability, high yields, and predictable regioselectivity make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and consideration of the substrate's electronic properties are key to achieving successful outcomes with this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. growingscience.com [growingscience.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

The Diverse Biological Landscape of Methoxy-Substituted Indoles: A Technical Guide for Drug Discovery

Introduction

Indole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The indole nucleus is often considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] The strategic addition of methoxy (-OCH₃) groups to this core structure significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance chemical reactivity and steer the compound's interaction with specific biological machinery, unlocking a diverse spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of methoxy-substituted indoles, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.

Anticancer Activity

Methoxy-substituted indoles have emerged as a promising class of compounds in oncology research, demonstrating a variety of mechanisms to thwart cancer cell proliferation and survival. The position of the methoxy group on the indole ring can dramatically alter both the potency and the mechanism of cell death.[4][5]

Mechanisms of Action:

-

Receptor Tyrosine Kinase Inhibition: Certain indole derivatives act as inhibitors of crucial enzymes in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR).[6] For instance, an indole-oxadiazole-benzothiazole hybrid, compound 2e , has shown potent anticancer activity by inhibiting EGFR.[6]

-

Microtubule Disruption: Some indolyl-pyridinyl-propenone analogues function as mitotic inhibitors by disrupting microtubule dynamics. Remarkably, shifting a methoxy group from the 5-position to the 6-position of the indole ring can switch the compound's primary biological activity from inducing methuosis to disrupting microtubules.[4][5]

-

Induction of Apoptosis and Methuosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[7] A novel, non-apoptotic form of cell death known as methuosis, characterized by extensive macropinocytosis and vacuolization, is also induced by specific methoxy-indole analogues.[4][5]

-

Immunomodulation: Pineal methoxyindoles, such as melatonin and 5-methoxytryptophol, can modulate the anticancer immune response. They have been shown to enhance the efficacy of interleukin-2 (IL-2), a key cytokine in cancer immunotherapy, leading to increased lymphocytosis and improved therapeutic outcomes in clinical studies.[8][9]

Quantitative Data: Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |

| 2e (Indole-oxadiazole) | HCT116 (Colorectal) | Cytotoxic | 6.43 ± 0.72 | [6] |

| 2e (Indole-oxadiazole) | A549 (Lung) | Cytotoxic | 9.62 ± 1.14 | [6] |

| 2e (Indole-oxadiazole) | A375 (Melanoma) | Cytotoxic | 8.07 ± 1.36 | [6] |

| 10b (Indole-thiadiazole) | A549 (Lung) | Cytotoxic | 0.012 | [10] |

| 10b (Indole-thiadiazole) | K562 (Leukemia) | Cytotoxic | 0.010 | [10] |

| Indole-sulfonamide (11) | P. falciparum (K1) | Antimalarial | 2.79 | [11] |

| 28-indole-betulin | MIAPaCa (Pancreatic) | Cytotoxic | 2.44 - 2.70 µg/mL | [7] |

| 28-indole-betulin | PA-1 (Ovarian) | Cytotoxic | 2.44 - 2.70 µg/mL | [7] |

| 28-indole-betulin | SW620 (Colon) | Cytotoxic | 2.44 - 2.70 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of methoxy-substituted indoles on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Methoxy-indole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: EGFR Inhibition Pathway

Caption: EGFR signaling pathway and its inhibition by a methoxy-indole derivative.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Methoxy-substituted indoles, including the well-known neurohormone melatonin, exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.[12][13]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokines: Several indole derivatives effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15]

-